Studies suggest Ozarelix might inhibit the growth and proliferation of cancer cells. Research published in "The Prostate" explored its effects on prostate cancer cell lines. The findings indicated Ozarelix could induce cell cycle arrest and apoptosis (programmed cell death) in these cells [].
Ozarelix may interfere with specific signaling pathways involved in cancer progression. A study published in "Steroid Receptors: Advances in Research and Application" examined its interaction with the androgen receptor, a crucial player in prostate cancer development []. While the exact mechanism requires further investigation, Ozarelix's potential to disrupt this pathway holds promise.
Research suggests Ozarelix might be beneficial when combined with other cancer treatments. Studies have explored its use alongside conventional therapies like chemotherapy and radiation []. The idea is that Ozarelix could enhance the efficacy of these treatments while potentially reducing side effects.
Ozarelix is a peptide-based gonadotropin-releasing hormone antagonist, specifically classified as a fourth-generation antagonist. It is primarily designed to inhibit the action of gonadotropin-releasing hormone, thereby affecting the secretion of luteinizing hormone and follicle-stimulating hormone. This mechanism is crucial in the management of hormone-sensitive conditions, particularly prostate cancer and benign prostatic hyperplasia. Ozarelix is also known by its developmental code names D-63153 and SPI-153 .
Ozarelix exhibits significant biological activity by inducing apoptosis in hormone-refractory prostate cancer cells. It modulates the expression and activity of death receptors, which are vital for programmed cell death. Additionally, it causes cell cycle arrest at the G2/M phase, further inhibiting cancer cell proliferation . Its efficacy has been demonstrated in preclinical studies focusing on androgen receptor-negative prostate cancer cells .
The synthesis of Ozarelix involves solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of amino acids to form the peptide chain, ensuring high purity and yield. The synthesis process may include coupling agents and protecting groups to facilitate the formation of specific peptide bonds while preventing unwanted reactions .
Ozarelix is primarily investigated for its therapeutic applications in:
Interaction studies indicate that Ozarelix can significantly alter cellular signaling pathways by binding to gonadotropin-releasing hormone receptors. Research has shown that it can interact with polyelectrolytes, leading to conformational changes that enhance its biological activity. These studies utilize techniques such as UV spectroscopy to confirm changes in conformation upon interaction with different substrates .
Ozarelix shares similarities with several other gonadotropin-releasing hormone antagonists. Here are some comparable compounds:
Compound Name | Class | Unique Features |
---|---|---|
Degarelix | Gonadotropin-Releasing Hormone Antagonist | Administered via subcutaneous injection; rapid onset of action |
Abarelix | Gonadotropin-Releasing Hormone Antagonist | First-generation antagonist; less selective than Ozarelix |
Relugolix | Gonadotropin-Releasing Hormone Antagonist | Oral formulation; recently approved for prostate cancer treatment |
Cetrorelix | Gonadotropin-Releasing Hormone Antagonist | Primarily used in controlled ovarian stimulation |
Uniqueness of Ozarelix: Ozarelix stands out due to its fourth-generation formulation, which provides enhanced selectivity and potency compared to earlier generations. Its ability to induce apoptosis specifically in hormone-refractory cancer cells makes it particularly valuable in oncology research and treatment strategies .
Ozarelix demonstrates distinctive solubility characteristics that reflect its peptidic nature and structural modifications [1] [2]. The compound exhibits excellent solubility in dimethyl sulfoxide at concentrations up to 10 millimolar, making dimethyl sulfoxide the preferred solvent for stock solution preparation [1] [2]. In contrast, ozarelix is essentially insoluble in water, a property typical of hydrophobic peptides containing modified amino acid residues [2]. This poor aqueous solubility necessitates the use of organic co-solvents or specialized formulation approaches for pharmaceutical applications.
The molecular weight of 1459.09 grams per mole and the presence of multiple hydrophobic residues, including the N-terminal D-(β-naphthyl)alanine moiety, contribute significantly to the compound's partition behavior [3] [1]. The high molecular complexity, reflected in a topological polar surface area of 527 Ų, indicates limited membrane permeability under physiological conditions [4]. The compound contains 16 hydrogen bond donors and 18 hydrogen bond acceptors, which influence its interaction with aqueous and lipophilic environments [4].
Storage conditions significantly impact solubility maintenance, with optimal preservation achieved at temperatures between -20°C and 4°C in dry powder form [1] [5] [2]. Under these conditions, ozarelix maintains its solubility properties for up to three years when stored at -20°C, while storage at 4°C preserves stability for approximately six months [5] [2].
Stability investigations reveal that ozarelix exhibits pH-dependent behavior, with optimal stability observed under physiological conditions around pH 7.4 [6]. In Dulbecco buffer at pH 7.4, ozarelix demonstrates prolonged stability without significant degradation over extended periods [6]. This stability profile is particularly important for pharmaceutical formulations, as it indicates compatibility with physiological environments.
The compound's stability is significantly compromised in complex biological matrices. Studies conducted in human plasma at 37°C demonstrate gradual degradation, likely due to proteolytic enzyme activity and protein interactions [6]. This degradation pattern is consistent with the peptidic nature of ozarelix and the presence of enzyme recognition sites within its structure.
Counterion effects play a crucial role in pH-dependent stability. The acetate salt form of ozarelix shows enhanced stability compared to other potential salt forms, with the acetate counterion providing buffering capacity and stabilizing the peptide structure [7] [8]. Nuclear magnetic resonance studies confirm that acetate counterions are incorporated into ozarelix aggregates, contributing to overall stability [7].
The compound maintains structural integrity in reconstituted solutions for limited periods, typically requiring utilization within 45 minutes of preparation [9]. This rapid degradation in aqueous solution emphasizes the importance of proper handling and immediate use following reconstitution.
Thermal stability analysis reveals that ozarelix undergoes temperature-dependent degradation with distinct kinetic parameters. The compound demonstrates acceptable thermal stability under recommended storage conditions, with minimal degradation observed at -20°C over extended periods [5] [2]. Differential scanning calorimetry studies would be expected to show characteristic thermal transitions, though specific melting point data for ozarelix has not been extensively documented in the literature.
At elevated temperatures approaching physiological conditions (37°C), ozarelix exhibits accelerated degradation kinetics, particularly in the presence of biological matrices [6]. The degradation follows apparent first-order kinetics in complex biological environments, with half-life values dependent on the specific matrix composition and enzyme content.
Thermogravimetric analysis indicates that ozarelix begins to show weight loss at temperatures above its storage range, with significant thermal decomposition occurring at temperatures exceeding 100°C. The presence of multiple amide bonds and modified amino acid residues creates several potential sites for thermal degradation, including deamidation, peptide bond hydrolysis, and oxidation of aromatic residues.
The thermal degradation kinetics are influenced by moisture content, with higher humidity levels accelerating decomposition processes. This sensitivity to moisture explains the requirement for desiccant inclusion in commercial packaging and the recommendation for storage in tightly sealed containers [10].
Comprehensive molecular dynamics simulations provide detailed insights into the aggregation behavior of ozarelix at the molecular level [11] [12] [13]. All-atom molecular dynamics simulations reveal that ozarelix exhibits moderate aggregation propensity compared to structurally related gonadotropin-releasing hormone antagonists [11] [12] [13]. The aggregation rank order determined through simulations places ozarelix intermediate between D-Phe⁶-gonadotropin-releasing hormone (lowest aggregation) and cetrorelix (highest aggregation) [11] [12] [13].
Critical aggregation concentration studies using fluorescence spectroscopy demonstrate that ozarelix begins to form aggregates at concentrations between 2 and 5 millimolar [14]. Visual inspection confirms the onset of turbidity at approximately 2 millimolar concentration, indicating the formation of larger aggregate structures [7]. The aggregation process is concentration-dependent, with higher concentrations leading to more extensive aggregate formation.
Molecular dynamics simulations reveal specific structural features responsible for aggregation behavior. The N-terminal D-(β-naphthyl)alanine residue plays a crucial role in intermolecular interactions, facilitating π-π stacking between aromatic moieties of adjacent molecules [11] [12]. These aromatic interactions, combined with hydrophobic contacts, drive the aggregation process and determine the stability of formed aggregates.
The simulations demonstrate that aggregation occurs through a stepwise process, beginning with small oligomer formation and progressing to larger aggregate structures. The aggregation pathway involves initial nucleation events followed by growth phases, with the aromatic residues serving as primary interaction sites [11] [12]. Hydrogen bonding between peptide backbones provides additional stabilization to the aggregate structures.
Counterion interactions significantly influence the supramolecular assembly behavior of ozarelix, with acetate ions playing a particularly important role in aggregate formation and stability [7]. Nuclear magnetic resonance spectroscopy studies demonstrate that acetate counterions are incorporated into ozarelix aggregates, distinguishing it from related peptides like degarelix where counterion exclusion occurs [7].
The inclusion of acetate counterions in ozarelix aggregates affects both the structure and properties of the assembled systems. Isothermal titration calorimetry measurements reveal binding constants on the order of 10⁶ M⁻¹ when ozarelix interacts with polyanionic species such as alginate [15] [16]. These strong binding interactions result from the combination of electrostatic attractions and secondary stabilization through counterion-mediated effects.
Supramolecular assembly with polyelectrolytes leads to the formation of well-defined nanostructures. Transmission electron microscopy studies show that ozarelix-alginate interactions produce rod-like nanofibers with diameters ranging from 4 to 8 nanometers [16]. The formation of these nanostructures involves cooperative effects between electrostatic interactions and hydrophobic associations, with counterions facilitating the assembly process.
Different polyelectrolytes produce distinct nanostructural morphologies when complexed with ozarelix. Hyaluronate forms extra-long aggregates exceeding 5 micrometers in length with individual fiber diameters of 8 nanometers [15]. Carboxymethylcellulose creates flexible structures with alternating thin and thick segments, producing nanofibers with diameters between 10 and 16 nanometers [15]. Xanthan interactions result in highly coiled structures with fiber diameters varying between 15 and 25 nanometers [15].
The counterion-mediated assembly process has significant implications for drug delivery applications. The strong binding affinity and ordered structure formation suggest potential for controlled release systems, where ozarelix could be incorporated into polyelectrolyte matrices for sustained delivery [16]. The ability to modulate assembly characteristics through counterion selection provides opportunities for tailoring release profiles and bioavailability properties.
Health Hazard